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Compound of Interest

Compound Name:
(R)-cyclopropyl(4-

fluorophenyl)methanamine

CAS No.: 473732-87-5

Cat. No.: B1519356

Get Quote

Executive Summary
(R)-Cyclopropyl(4-fluorophenyl)methanamine (CAS: 705-14-6 for racemate; specific

enantiomer often custom-synthesized) is a high-value chiral amine scaffold.[1] It combines

three critical pharmacophoric elements:

Chirality: A defined stereocenter for selective target engagement.[1]

Cyclopropyl Group: A rigid, metabolic bioisostere of the isopropyl group that reduces

rotatable bonds and can prevent CYP450 oxidation at the

-position.[1]

4-Fluorophenyl Moiety: Enhances metabolic stability (blocking para-oxidation) and

lipophilicity for improved membrane permeability.[1]
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This scaffold is increasingly utilized in the synthesis of LSD1 (KDM1A) inhibitors, GPCR ligands

(e.g., 5-HT2C agonists), and antiviral protease inhibitors where rigidification and metabolic

blocking are required.

Scientific Background & Rationale
Structural Pharmacology
The

-cyclopropylbenzylamine motif serves as a "conformational lock."[1] Unlike flexible alkyl chains,
the cyclopropyl ring restricts the conformational space of the amine, potentially lowering the
entropic penalty upon binding to a protein active site.[1]

The "Fluorine Effect": The para-fluorine atom exerts a strong electron-withdrawing effect (

), modulating the pKa of the amine and reducing the electron density of the aromatic ring,
which can strengthen

-stacking interactions with phenylalanine or tryptophan residues in the binding pocket.

Metabolic Shielding: The cyclopropyl group is resistant to hydrogen atom abstraction

compared to an isopropyl group, prolonging the half-life (

) of the drug candidate.

Target Applications
Epigenetics: Used as a core scaffold in the development of reversible LSD1 inhibitors.[1] The

amine mimics the substrate lysine, while the cyclopropyl/aryl group occupies the

hydrophobic pocket near the FAD cofactor [1].[1]

Neurology: Analogs of this structure have shown efficacy as GlyT1 inhibitors for

schizophrenia and 5-HT2C agonists for obesity treatment [2].[1]

Experimental Protocol: Enantioselective Synthesis
The most reliable method for synthesizing this chiral amine with high enantiomeric excess (
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) is the Ellman Sulfinamide method.[1] This protocol avoids the use of unstable chiral aziridines
and provides a scalable route.[1]

Reaction Workflow Diagram
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Figure 1: Stereoselective synthesis workflow using Ellman's Auxiliary.[1][2][3] The choice of (R)-

or (S)-sulfinamide dictates the final stereochemistry.

Detailed Protocol
Reagents Required:

4-Fluorobenzaldehyde (1.0 equiv)[1]

(R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)[1]

Titanium(IV) ethoxide (2.0 equiv)

Cyclopropylmagnesium bromide (0.5 M in THF, 2.0 equiv)

Anhydrous THF, Dichloromethane (DCM), Methanol, 4M HCl in Dioxane.

Step 1: Formation of the Chiral Sulfinimine
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Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

Addition: Add 4-Fluorobenzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (11.0

mmol) to the flask.

Solvent: Dissolve in anhydrous THF (50 mL).

Catalyst: Add Ti(OEt)4 (20.0 mmol) dropwise. Caution: Exothermic.

Reaction: Stir at room temperature for 16–24 hours. Monitor by TLC (EtOAc/Hexanes 3:7).[1]

Workup: Quench by pouring into brine (50 mL) with vigorous stirring. A white precipitate

(TiO2) will form.[1] Filter through a Celite pad.[1] Wash the pad with EtOAc.[1]

Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash

chromatography to yield the (R)-N-(4-fluorobenzylidene)-2-methylpropane-2-sulfinamide.

Step 2: Diastereoselective Grignard Addition
Setup: Dissolve the purified sulfinimine (5.0 mmol) in anhydrous DCM (25 mL) in a dry RBF

under Argon.

Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Critical: Low temperature is

essential for high diastereoselectivity (dr).

Addition: Add Cyclopropylmagnesium bromide (10.0 mmol) dropwise over 20 minutes via

syringe pump.

Equilibration: Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature

overnight.

Quench: Quench with saturated NH4Cl solution. Extract with DCM (3x).[1]

Isolation: Dry and concentrate. The major diastereomer is typically obtained with >90:10 dr.

[1] Recrystallization from Hexanes/EtOAc can upgrade dr to >99:1.[1]

Step 3: Cleavage to the Chiral Amine Salt
Hydrolysis: Dissolve the sulfinamide intermediate in MeOH (10 mL).
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Acidification: Add 4M HCl in Dioxane (5 mL, excess).

Reaction: Stir at room temperature for 1 hour. The HCl cleaves the sulfinyl group.[1]

Isolation: Concentrate the solvent to dryness.[1] Triturate the resulting solid with diethyl ether

to remove sulfur byproducts.[1]

Final Product: Filter the white solid to obtain (R)-cyclopropyl(4-fluorophenyl)methanamine
hydrochloride.

Quality Control & Validation
Parameter Specification Method

Appearance
White to off-white crystalline

solid
Visual

Purity (HPLC) > 98.0%
C18 Column, ACN/H2O

Gradient

Enantiomeric Excess > 98% ee
Chiral HPLC (e.g., Chiralcel

OD-H)

1H NMR (DMSO-d6) Consistent with structure
8.5 (br s, 3H, NH3+), 7.5 (m,

2H), 7.2 (m, 2H), 3.6 (d, 1H),

1.2 (m, 1H), 0.3-0.6 (m, 4H)

Mass Spec [M+H]+ = 166.1 LC-MS (ESI)

Validation Check:

Racemization Risk: Avoid strong bases during workup of the free amine.[1] Store the HCl salt

at -20°C for long-term stability.

Absolute Configuration: Confirm via optical rotation or X-ray crystallography if a suitable

single crystal is obtained.[1] For the Ellman route, the stereochemistry is predictable based

on the auxiliary used [3].[1]
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Issue Probable Cause Corrective Action

Low Yield in Step 1 Moisture in reagents
Use freshly distilled Ti(OEt)4

and anhydrous THF.[1]

Poor Diastereoselectivity (dr)
Temperature too high during

Grignard addition

Ensure reaction temp is strictly

-78°C during addition.[1] Use

non-coordinating solvent

(DCM).[1]

Incomplete Cleavage Insufficient acid or time

Ensure excess HCl (4M) is

used; monitor by TLC

(disappearance of

sulfinamide).

Oily Product Impurities or residual solvent

Triturate with Et2O or Hexanes

to induce crystallization of the

HCl salt.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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